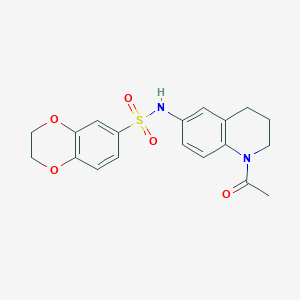
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1052533-42-2 . It has a molecular weight of 300.18 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride . The InChI code is 1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 90° C . The compound should be stored at room temperature and kept dry and cool .Applications De Recherche Scientifique
Fluorescence Quenching Studies
Research on boronic acid derivatives, including studies on fluorescence quenching mechanisms using aniline as a quencher, might offer insights into the photophysical properties of related compounds. Studies have investigated the fluorescence quenching of boronic acid derivatives by aniline in various solvents, providing data on quenching mechanisms and the impact of solvent viscosity and temperature on these processes (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and Characterization
There is research on the synthesis and characterization of related aniline derivatives, which could offer methodologies applicable to synthesizing and studying compounds like "5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride." For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol showcases a method that might be adaptable for related compounds (Wen Zi-qiang, 2007).
Corrosion Inhibition
Anilines and their derivatives have been explored as corrosion inhibitors for various metals in acidic environments. The effectiveness of these compounds, including aspects like adsorption behavior and inhibition efficiency, can be relevant for materials science and engineering applications. For example, ortho-substituted anilines have been assessed for their potential to inhibit copper corrosion in hydrochloric acid solutions, revealing relationships between molecular structure and inhibition efficiency (Khaled & Hackerman, 2004).
Environmental and Health Applications
Aniline derivatives are also significant in environmental and health-related research, including the study of their degradation mechanisms, potential toxicity, and applications in pharmaceuticals. For example, the electrochemical oxidation of aniline has been studied for its implications in wastewater treatment and environmental remediation (Li, Wang, Zhou, & Ni, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLIYFJEYDTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24830404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)

![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)
![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)
![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)
